2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
Overview
Description
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol is a chemical compound with the molecular formula C23H25NO3 and a molecular weight of 363.45 g/mol It is characterized by the presence of two benzyloxy groups attached to a benzylamine moiety, which is further connected to an ethanol group
Preparation Methods
The synthesis of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol typically involves the reaction of 3,4-bis(benzyloxy)benzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and ethanol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzyloxy groups play a crucial role in binding to the target sites, while the ethanol moiety may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol can be compared with similar compounds, such as:
2-{[3-(Benzyloxy)benzyl]amino}ethanol: This compound has a similar structure but with only one benzyloxy group, which may result in different chemical and biological properties.
2-Benzylaminoethanol: Lacking the benzyloxy groups, this compound has different reactivity and applications.
The presence of two benzyloxy groups in this compound makes it unique, providing distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-14-13-24-16-21-11-12-22(26-17-19-7-3-1-4-8-19)23(15-21)27-18-20-9-5-2-6-10-20/h1-12,15,24-25H,13-14,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCHJDARJNKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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